Naphthalene-2-carbothioamide
Description
Current Perspectives and Research Trajectories on Naphthalene-2-carbothioamide
Current research on this compound is vibrant and multifaceted, with several key trajectories emerging. A significant area of focus is its role as a precursor in the synthesis of various heterocyclic compounds, such as thiazoles and thiosemicarbazones. orientjchem.org These resulting molecules are of great interest due to their wide-ranging biological activities.
Another critical research avenue is the exploration of this compound and its derivatives as potential therapeutic agents. Studies have indicated its promise in the development of novel treatments for a variety of diseases. For instance, derivatives have shown potential in cancer research by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cell lines. Research has highlighted its inhibitory effects on the growth of various cancer cells, including breast and colon cancer.
Furthermore, the compound and its derivatives are being investigated for their antimicrobial properties, with studies demonstrating their effectiveness against both bacterial and fungal pathogens. orientjchem.org The ability of these compounds to chelate with metals is believed to contribute to their biological activity. orientjchem.org
The table below provides a snapshot of the key research areas involving this compound.
| Research Area | Focus | Potential Applications |
| Medicinal Chemistry | Synthesis of biologically active derivatives | Anticancer agents, Antimicrobial drugs |
| Organic Synthesis | Use as a building block for complex molecules | Development of novel heterocyclic compounds |
| Materials Science | Precursor for functional materials | Applications in electronics and catalysis |
Interdisciplinary Relevance of this compound in Chemical Sciences and Biomedicine
The scientific inquiry into this compound extends beyond a single discipline, highlighting its significant interdisciplinary relevance.
In the realm of chemical sciences , it serves as a versatile reagent and intermediate. Its thioamide group allows for a variety of chemical transformations, including oxidation to sulfonamides and reduction to amines. This reactivity makes it a valuable tool for synthetic chemists aiming to construct complex molecular frameworks. The study of its reaction mechanisms and the development of efficient synthetic routes, including green chemistry protocols, are active areas of investigation. smolecule.com
From a biomedical perspective, this compound and its derivatives are proving to be a fertile ground for drug discovery. ekb.eg The naphthalene (B1677914) moiety is a feature in several existing drugs, and its incorporation into new molecular structures is a common strategy in medicinal chemistry. nih.gov Researchers are actively exploring how modifications to the this compound structure can enhance its biological efficacy and selectivity. For example, the introduction of different substituents on the naphthalene ring can significantly influence its anticancer properties.
The compound's ability to interact with biological targets is a key area of study. For instance, derivatives have been investigated as inhibitors of enzymes like alkaline phosphatase and carbonic anhydrase. nih.govresearchgate.net This inhibitory action is being explored for its therapeutic potential in various diseases.
The convergence of chemistry and biology in the study of this compound exemplifies the power of interdisciplinary research. Chemical synthesis provides the tools to create novel compounds, while biomedical research elucidates their potential to address pressing health challenges.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJZFKITDDUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384159 | |
| Record name | naphthalene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-89-1 | |
| Record name | 6967-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphthalene 2 Carbothioamide and Its Derivatives
Direct Synthesis Approaches to Naphthalene-2-carbothioamide
The primary and most efficient method for synthesizing this compound is through the conversion of Naphthalene-2-carbonitrile. This reaction typically involves the use of a sulfur source to transform the nitrile group (-CN) into a thioamide group (-CSNH2).
One common method involves reacting Naphthalene-2-carbonitrile with sodium hydrosulfide (B80085) (NaSH). In a typical procedure, Naphthalene-2-carbonitrile is treated with sodium hydrosulfide hydrate (B1144303) in dimethylformamide (DMF), often with the addition of magnesium chloride (MgCl2) which acts as a catalyst. thescipub.com The reaction is generally stirred at room temperature for an extended period, for instance, 18 hours, until completion, which can be monitored by thin-layer chromatography (TLC). thescipub.com The final product is then precipitated by pouring the reaction mixture into water and can be purified by crystallization from solvents like toluene (B28343) and hexane. This method is valued for its mild conditions and provides a good yield of the desired product.
Another approach utilizes phosphorus pentasulfide (P4S10) as the thionating agent. tandfonline.comorganic-chemistry.orgresearchgate.net The reaction of nitriles with phosphorus pentasulfide, sometimes in combination with additives like sodium sulfite (B76179) or sodium dithionite, can efficiently produce thioamides in high yields and short reaction times, even at room temperature. tandfonline.comresearchgate.net Microwave-assisted procedures have also been reported to facilitate this conversion. tandfonline.com
Additionally, the use of gaseous hydrogen sulfide (B99878) (H2S) in the presence of a base is a well-established method for converting nitriles to thioamides. tandfonline.comrsc.orgthieme-connect.comgoogle.comthieme-connect.com This can be carried out with various catalysts, including anion-exchange resins or phase-transfer catalysts, to improve efficiency, particularly for less reactive nitriles. thieme-connect.comthieme-connect.com
| Method | Reagents/Conditions | Yield (%) | Reference |
| Sodium Hydrosulfide | Naphthalene-2-carbonitrile, NaSH·xH₂O, MgCl₂·6H₂O, DMF, 20°C, 18h | 79 | thescipub.com |
| Hydrogen Sulfide | 2-Naphthonitrile, H₂S, NaOH | 85 | |
| Phosphorus Pentasulfide | Nitriles, P₄S₁₀, Sodium Sulfite or Sodium Dithionite, Room Temp, 5-25 min | Excellent | tandfonline.comresearchgate.net |
| Anion-Exchange Resin | Nitriles, Gaseous H₂S, Methanol-Water or Ethanol-Water, Dowex 1X8 (SH⁻ form), Room Temp | 25-96 | thieme-connect.comthieme-connect.com |
While the conversion of nitriles is the most direct route, alternative methodologies exist for the synthesis of this compound and its analogues. The Willgerodt-Kindler reaction provides a classic method for preparing thioamides from aryl ketones. synarchive.comorganic-chemistry.orgnih.govresearchgate.net This reaction involves heating an aryl ketone with elemental sulfur and a secondary amine, such as morpholine. synarchive.comorganic-chemistry.org The reaction proceeds through the formation of an enamine, which then reacts with sulfur, leading to the migration of the carbonyl group to the end of the alkyl chain and formation of a thioamide. organic-chemistry.org Recent advancements have introduced more environmentally friendly protocols, including microwave-assisted heating. nih.gov
Another approach involves the Friedel-Crafts reaction of a naphthalene (B1677914) derivative with an isothiocyanate. For instance, reacting phenyl isothiocyanate with an electron-rich arene in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can yield thioamides rapidly and in high yields. rsc.org
The synthesis of analogues, such as 6-Methoxythis compound, can be achieved by converting the corresponding carboxylic acid to the thioamide using thionyl chloride followed by a reaction with an amine. smolecule.com Direct thioamidation of naphthalene-2-carbonyl compounds with thiourea (B124793) under acidic conditions is another viable route. smolecule.com
| Reaction | Starting Materials | Key Reagents | Product Type | Reference |
| Willgerodt-Kindler | Aryl ketones | Elemental Sulfur, Secondary Amine (e.g., Morpholine) | Thioamides | synarchive.comorganic-chemistry.orgnih.gov |
| Friedel-Crafts | Electron-rich Arenes, Isothiocyanates | Strong Acid (e.g., TfOH) | Thioamides | rsc.org |
| Carboxylic Acid Conversion | Naphthalene Carboxylic Acids | Thionyl Chloride, Amines | Thioamide Analogues | smolecule.com |
| Direct Thioamidation | Naphthalene Carbonyl Compounds | Thiourea, Acid | Thioamide Analogues | smolecule.com |
Synthesis of this compound-Derived Heterocyclic Compounds
This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds.
The Hantzsch thiazole (B1198619) synthesis is a widely used method for preparing thiazole derivatives from thioamides. In this reaction, this compound is reacted with an α-haloketone or a related compound. nih.gov For example, reacting this compound with 3-haloacetyl compounds in refluxing ethanol (B145695) yields 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles. nih.gov This reaction provides a convenient route to a range of substituted thiazoles incorporating a naphthalene moiety. nih.govresearchgate.netresearchgate.net
Pyrazoline derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. researchgate.netresearchgate.netdergipark.org.trrdd.edu.iq Chalcones containing a naphthalene moiety can be prepared via Claisen-Schmidt condensation of an appropriate acetonaphthone with an aromatic aldehyde. dergipark.org.tr These chalcones are then cyclized with hydrazine (B178648) hydrate or a substituted hydrazine to form the pyrazoline ring. researchgate.netdergipark.org.trrdd.edu.iq
Specifically, pyrazoline carbothioamide and carboxamide derivatives can be synthesized by reacting chalcones with thiosemicarbazide (B42300) or semicarbazide, respectively, typically in a solvent like glacial acetic acid under reflux. nih.govderpharmachemica.comnih.govacs.org This method allows for the creation of a diverse library of pyrazoline analogues with a naphthalene substituent. scielo.brresearchgate.net
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| Naphthalene-based Chalcones | Thiosemicarbazide | Pyrazoline carbothioamide derivatives | Glacial Acetic Acid, Reflux | nih.govacs.org |
| Naphthalene-based Chalcones | Semicarbazide | Pyrazoline carboxamide derivatives | Glacial Acetic Acid, Reflux | acs.org |
| Naphthalene-based Chalcones | Hydrazine Hydrate | Pyrazoline derivatives | Ethanol, Acetic Acid, Reflux | researchgate.netdergipark.org.tr |
Naphthalene-containing thiosemicarbazides are key intermediates for the synthesis of thiosemicarbazones. These are typically prepared by reacting a naphthalenyl isothiocyanate with hydrazine hydrate. tandfonline.comchemicalbook.comtubitak.gov.trresearchgate.netacs.orgneliti.comresearchgate.net For instance, 1-naphthyl isothiocyanate reacts with hydrazine hydrate in a solvent like ethanol or diethyl ether at room temperature to produce 4-(naphthalen-1-yl)thiosemicarbazide in high yield. tandfonline.comchemicalbook.com
1,2,4-Triazole (B32235) Derivative Synthesis from Carbothioamide Derivatives
The synthesis of 1,2,4-triazole derivatives from carbothioamide precursors is a well-established route in heterocyclic chemistry. These methods typically involve the cyclization of a thiosemicarbazide or a related intermediate, which can be formed from a carbothioamide. One common strategy involves the reaction of acid hydrazides with isothiocyanates to produce 1,4-disubstituted thiosemicarbazides. scispace.com These intermediates can then be cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thione derivatives. nih.gov
Another approach is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. scispace.com While the classic reaction uses amides, the thioamide group in this compound and its derivatives can also participate in cyclization reactions to form triazole rings. For instance, a series of novel 1,2,4-triazole derivatives incorporating a naphthalene moiety have been designed and synthesized, highlighting the importance of this scaffold in medicinal chemistry. nih.gov The reaction of diacid hydrazides with carbon disulfide in a basic solution, followed by treatment with hydrazine hydrate, can also produce 4-amino-1,2,4-triazole-3-thiones. nih.gov
The general synthetic pathway often starts with a carbohydrazide (B1668358) which is reacted with an isothiocyanate. The resulting thiosemicarbazide derivative is then efficiently cyclized in a basic medium, such as sodium hydroxide, to furnish the 1,2,4-triazole-thione. nih.gov
Table 1: Examples of Reagents for 1,2,4-Triazole Synthesis
| Starting Material Type | Reagent 1 | Reagent 2 | Product Type |
|---|---|---|---|
| Acid Hydrazide | Isothiocyanate | Base (e.g., NaOH) | 1,2,4-Triazole-3-thione |
| Diacid Hydrazide | Carbon Disulfide / Base | Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thione |
Synthesis of Fused Indazole Derivatives
Fused indazole ring systems are significant structural motifs in medicinal chemistry and natural products. nih.gov The synthesis of these structures can be achieved starting from carbothioamide derivatives of naphthalene. A key method involves the condensation of 1-tetralone (B52770) (a 3,4-dihydronaphthalen-1(2H)-one) with an isothiocyanate, such as phenylisothiocyanate, in the presence of a strong base like sodium hydride. researchgate.net This reaction yields an intermediate 1-oxo-N-phenyl-1,2,3,4-tetrahydrothis compound. researchgate.net
Subsequent reaction of this carbothioamide intermediate with hydrazine or its aryl derivatives leads to a regioselective condensation, furnishing 4,5-dihydro-2H-benzo[g]indazole derivatives. researchgate.net Structural analysis, including single-crystal X-ray diffraction, has confirmed the formation of the 2H-indazole regioisomer over the 1H-indazole alternative. researchgate.net A similar process involves reacting 1-tetralone with an isothiocyanate in DMF, followed by the addition of substituted arylhydrazines to produce 2-aryl-3-phenylamino-4,5-dihydro-2H-benzo[g]indazoles in yields ranging from 40% to 87%. sci-hub.se
Another route to fused indazoles involves the reaction of 1-(dimethylamino)-2,4-bis(trifluoroacetyl)naphthalene with hydrazine hydrate, which results in a quantitative yield of 5-(trifluoroacetyl)-3-(trifluoromethyl)-1H-benzo[g]indazole. thieme-connect.de
Table 2: Synthesis of Fused Benzo[g]indazoles from Naphthalene Precursors
| Naphthalene Precursor | Reagent 1 | Reagent 2 | Product |
|---|---|---|---|
| 1-Oxo-N-phenyl-1,2,3,4-tetrahydrothis compound | Hydrazine hydrate | - | 4,5-Dihydro-2H-benzo[g]indazole derivative researchgate.net |
| 1-Tetralone | p-Tolylisothiocyanate | p-Substituted arylhydrazine | N-(4-substituted phenyl)-2-(4-substituted-phenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-amine sci-hub.se |
Modern Synthetic Techniques in this compound Chemistry
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methodologies. These modern techniques, such as microwave-assisted synthesis and solvent-free reactions, are applicable to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from carbothioamides.
For example, a four-step microwave-assisted synthesis has been developed for novel 2-naphthamide (B1196476) derivatives, demonstrating the compatibility of the naphthalene core with this technology. nih.gov While this example involves an amide, the principles are directly transferable to thioamide synthesis. More specifically, microwave irradiation has been used for the rapid and efficient synthesis of 4-carbothioamide-1,2,4-triazine derivatives from Schiff bases and diarylidene hydrazine in the presence of a catalytic amount of triethylamine. researchgate.net Similarly, the synthesis of pyrrolo-dipyrazole carbothioamide derivatives has been achieved using a microwave-assisted green process. sciensage.info Hydrazinothiazolylcoumarin derivatives have also been synthesized by heating 3-(bromoacetyl)coumarin (B1271225) with 2-arylidenehydrazinocarbothioamides under microwave irradiation for just 10 minutes. nih.gov These examples underscore the potential of microwave-assisted synthesis to accelerate the creation of complex molecules from carbothioamide building blocks.
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a significant step forward in green chemistry, aiming to reduce waste and the environmental impact associated with traditional solvent-based reactions. researchgate.net These reactions can be conducted by grinding solid reactants together, sometimes with a catalytic support, or by heating a mixture of reactants without any solvent. researchgate.net
This methodology has been effectively used for the synthesis of carbothioamide derivatives. For instance, 2-(2-hydroxy-3-methoxybenzylidene) hydrazine carbothioamide derivatives have been synthesized using a solvent-free technique where the reaction between thiosemicarbazide and salicylaldehyde (B1680747) derivatives was carried out under microwave irradiation over silica (B1680970) gel for 2-3 minutes. ajol.info Another powerful solvent-free method involves the Friedel-Crafts arylation of isothiocyanates using a Brønsted superacid like triflic acid. rsc.org This approach allows for the synthesis of various thioamides in excellent yields and short reaction times, often requiring only a simple work-up procedure without the need for further purification. rsc.org Furthermore, the treatment of certain thiazolidinone derivatives with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been successfully performed under solvent-free conditions to yield enaminone derivatives. nih.gov
Chemical Reactivity and Derivatization of Naphthalene 2 Carbothioamide
Condensation Reactions of Naphthalene-2-carbothioamide and its Hydrazine (B178648) Analogues
This compound readily undergoes condensation reactions with a variety of carbonyl compounds. For instance, it can react with carbonyl compounds to form structures like thiazolidinones. smolecule.com Its hydrazine analogues are also pivotal in synthesizing new heterocyclic systems.
A notable reaction involves the condensation of 2-acetylnaphthalene (B72118) with thiosemicarbazide (B42300) to produce substituted 4,5-dihydro-3-(naphthalen-6-yl)-5-phenyl pyrazole (B372694) carbothioamide derivatives. derpharmachemica.com This reaction proceeds through the initial formation of a chalcone (B49325) by reacting 2-acetylnaphthalene with a substituted benzaldehyde, which then undergoes cyclization with thiosemicarbazide. derpharmachemica.com
Similarly, hydrazinecarbothioamide derivatives incorporating a naphthalene (B1677914) moiety have been synthesized and reacted further. For example, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide reacts with hydrazonoyl halides to yield thiazole (B1198619) derivatives. researchgate.net It also reacts with compounds containing an activated double bond, such as ethoxymethylenemalononitrile (B14416) and benzylidenemalononitrile, to form pyrimidine (B1678525) derivatives. researchgate.net Condensation with ethyl bromoacetate (B1195939) leads to the formation of a thiazolidin-4-one, which can be further condensed with aromatic aldehydes. researchgate.net
Another example is the Schiff base condensation of 2-hydroxy-1-napthaldehyde with N-phenylhydrazinecarbothioamide, which has been used to create fluorescent probes. researchgate.net Furthermore, condensation reactions between N-phenylhydrazinecarbothioamide and substituted naphthalene-2-carbaldehydes, such as 1,5,7-Trichloro-naphthalene-2-carbaldehyde and 1,4,7-Hydroxy-naphthalene-2-carbaldehyde, have been reported to produce Schiff bases in good yields. jptcp.com
The reactivity of hydrazine analogues extends to the synthesis of complex fused ring systems. For example, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with hydrazine hydrate (B1144303) produces 2-chloro-3-(hydrazonomethyl)quinoline. rsc.org This intermediate can then be reacted with 2-naphthaldehyde (B31174) to form hydrazono-quinolines. rsc.org
Cyclization Reactions Leading to Fused Ring Systems
The thioamide group in this compound is a key functionality for constructing various fused heterocyclic rings, which are often of significant interest in medicinal chemistry.
A prominent example is the Hantzsch thiazole synthesis, where this compound reacts with α-haloketones. nih.govmdpi.com This reaction has been employed to synthesize 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridines by reacting it with the appropriate 3-haloacetyl compounds. nih.govmdpi.com The reaction is typically carried out in refluxing ethanol (B145695). nih.govmdpi.com
This compound and its derivatives also serve as precursors for thiadiazole ring systems. For instance, oxidative dimerization of thioamides, including naphthalene-1-carbothioamide, using iodine as a catalyst in water can produce 3,5-disubstituted-1,2,4-thiadiazoles. rhhz.net Research has also explored the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thioamides and thiosemicarbazides using reagents like polyphosphate ester (PPE) to facilitate cyclodehydration. researchgate.net
Furthermore, the hydrazine analogue, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide, can be cyclized with 2-chloro-1,3-dicarbonyl compounds to afford thiazole derivatives. researchgate.net Reaction with dimethyl acetylenedicarboxylate (B1228247) results in a (methoxycarbonylmethylidene) thiazolinone. researchgate.net
The versatility of this scaffold is also demonstrated in the synthesis of pyrazolopyridines. The reaction of formylchromone (B10848765) with cyanoacetic acid hydrazide can lead to the formation of a naphthyl pyrazolopyridine derivative through a series of conjugate additions, ring openings, and intramolecular condensations. nih.gov
Electrophilic and Nucleophilic Transformations on the this compound Core
The this compound molecule possesses sites susceptible to both electrophilic and nucleophilic attack, allowing for a range of chemical transformations.
Electrophilic Transformations:
The naphthalene ring system is amenable to electrophilic aromatic substitution. While specific examples directly on this compound are not extensively detailed in the provided context, the general reactivity of naphthalenes suggests that reactions like halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) could introduce substituents onto the aromatic core. nih.gov The directing effects of the carbothioamide group would influence the position of substitution.
Nucleophilic Transformations:
The sulfur atom of the carbothioamide group is nucleophilic and can react with electrophiles. smolecule.com For example, it is a key nucleophile in the Hantzsch thiazole synthesis, attacking the carbonyl carbon of the α-haloketone. nih.govmdpi.com
The thioamide group can also be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. smolecule.com Additionally, the thioamide can be oxidized to form sulfonamide derivatives or reduced to the corresponding amine.
The carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. However, the most significant nucleophilic reactions often involve the derivatization of the thioamide itself into more reactive species.
Derivatization for Structure-Activity Relationship (SAR) Studies
This compound and its analogues are frequently used as scaffolds for the synthesis of new compounds with potential biological activities, making them valuable for structure-activity relationship (SAR) studies.
In the development of antitumor agents, a series of 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles and their pyrrolo[2,3-b]pyridine analogues were synthesized from this compound. nih.govmdpi.com The variation of substituents on the indole (B1671886) or pyrrolopyridine ring allowed for the exploration of how these changes affect cytotoxic activity. nih.govmdpi.com For example, removing the phenylsulfonyl protecting group from certain derivatives was a key step in evaluating their biological potential. mdpi.com
Similarly, the synthesis of naphthalene-based thiosemicarbazone derivatives has been pursued to evaluate their anticancer effects. researchgate.net By modifying the substituents on the thiosemicarbazone moiety, researchers can probe the structural requirements for activity against cancer cell lines. researchgate.net
The anti-inflammatory potential of naphthalene derivatives has also been investigated through SAR studies. For instance, a series of substituted 4,5-dihydro-3-(naphthalen-6-yl)-5-phenyl pyrazole carbothioamide derivatives were synthesized and evaluated for their anti-inflammatory activity. derpharmachemica.com The variation of substituents on the phenyl ring attached to the pyrazole core allowed for the identification of compounds with potent activity. derpharmachemica.com
Furthermore, the integration of the naphthalene moiety into other biologically active scaffolds, such as pyridinium (B92312) bis-quaternary ammonium (B1175870) compounds (bis-QACs), has been explored to develop new antimicrobial agents. mdpi.com SAR analysis of these hybrid molecules has provided insights into the influence of factors like linker conformation, structure symmetry, and lipophilicity on their antibacterial performance. mdpi.com
The following table provides examples of derivatives synthesized from this compound and its analogues for SAR studies:
| Scaffold/Derivative | Synthetic Precursor(s) | Purpose of Derivatization (SAR Study) | Reference(s) |
| 3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles | This compound, 3-haloacetyl indoles | Evaluation of antitumor activity | nih.gov, mdpi.com |
| 3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridines | This compound, 3-haloacetyl pyrrolo[2,3-b]pyridines | Evaluation of antitumor activity | nih.gov, mdpi.com |
| Substituted 4,5-dihydro-3-(naphthalen-6-yl)-5-phenyl pyrazole carbothioamides | 2-Acetylnaphthalene, substituted benzaldehydes, thiosemicarbazide | Evaluation of anti-inflammatory activity | derpharmachemica.com |
| Naphthalene-based thiosemicarbazones | Naphthalene-1-carbaldehyde derivatives, thiosemicarbazides | Evaluation of anticancer activity | researchgate.net |
| Dihydroxynaphthalene-derivative bis-QACs | Naphthalene diols, pyridinium compounds | Evaluation of antimicrobial activity | mdpi.com |
Coordination Chemistry and Metal Complexes of Naphthalene 2 Carbothioamide
Ligand Properties of Naphthalene-2-carbothioamide and its Derivatives
The coordination behavior of this compound is fundamentally dictated by the electronic and structural characteristics of its thioamide moiety (-CSNH₂). This group, attached to the naphthalene (B1677914) ring system, provides the primary sites for interaction with metal centers.
The thioamide group is capable of existing in two tautomeric forms: the thioketo form (-C(=S)-NH₂) and the thiolic form (-C(SH)=NH). In the solid state, crystallographic and infrared spectroscopy data confirm that this compound predominantly exists in the thioketo form. This is evidenced by the absence of S-H stretching vibrations in its IR spectrum.
However, upon complexation with metal ions, the tautomeric equilibrium can be influenced. In many coordination compounds involving related thioamide and thiosemicarbazone ligands, the molecule can coordinate to the metal center in either its neutral thioketo form or as a deprotonated anion in its thiolic form. researchgate.netresearchgate.netdntb.gov.ua The deprotonation of the thioamide proton to generate the thiolate anion creates a potent binding site. The specific tautomeric form adopted by the ligand within a metal complex often depends on the reaction conditions, such as pH and the nature of the metal ion and solvent used. researchgate.net For instance, studies on analogous ligands show coordination in the thione form in some complexes, while others involve chelation via the deprotonated thiolic form. researchgate.netdntb.gov.ua
This compound and its derivatives function as effective chelating agents. orientjchem.org The primary binding sites are the sulfur atom of the thiocarbonyl group and the nitrogen atom of the amine group. This allows this compound to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.
In more complex derivatives, such as Schiff bases formed from this compound, additional donor atoms can be introduced, increasing the ligand's denticity. For example, the incorporation of a hydroxyl group can lead to tridentate ligands that bind through oxygen, nitrogen, and sulfur atoms (O, N, S donors). researchgate.net The chelation is a critical factor in the stability of the resulting metal complexes. orientjchem.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A variety of transition metal complexes involving ligands with the carbothioamide functional group have been synthesized and studied. These include complexes with iron(III), cobalt(II/III), nickel(II), copper(II), and zinc(II). researchgate.netresearchgate.netdntb.gov.uauowasit.edu.iqresearchgate.netresearchgate.netchemmethod.com The general synthetic route involves mixing a solution of the ligand with a metal salt (commonly chlorides or acetates) in a solvent like ethanol (B145695) and often heating the mixture to facilitate the reaction. researchgate.netdntb.gov.uachemmethod.com
The resulting complexes are characterized by a range of analytical and spectroscopic techniques, including:
Elemental Analysis: To determine the empirical formula and stoichiometry of the complex. dntb.gov.ua
Molar Conductivity: To ascertain the electrolytic or non-electrolytic nature of the complexes. uowasit.edu.iq
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. dntb.gov.uauowasit.edu.iq
UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. researchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the central metal ion. uowasit.edu.iq
Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. researchgate.net
NMR Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR can provide detailed structural information in solution. researchgate.netdntb.gov.ua
Table 1: Examples of Synthesized Metal Complexes with Thioamide-Containing Ligands (Based on studies of analogous systems)
| Metal Ion | Typical Oxidation State | Common Coordination Geometry | References |
|---|---|---|---|
| Iron (Fe) | +3 | Octahedral | researchgate.netrsc.org |
| Cobalt (Co) | +2, +3 | Octahedral | researchgate.netijettjournal.org |
| Nickel (Ni) | +2 | Square Planar, Octahedral | nih.govchemrevlett.comrsc.org |
| Copper (Cu) | +2 | Distorted Square Planar, Octahedral | chemmethod.comrsc.org |
| Zinc (Zn) | +2 | Tetrahedral, Octahedral | dntb.gov.uadntb.gov.ua |
The stoichiometry of the metal complexes, typically with metal-to-ligand ratios of 1:1 or 1:2, is a key characteristic. researchgate.netdntb.gov.ua This can be established using spectrophotometric methods like Job's method of continuous variation and the mole-ratio method. researchgate.net
The thermodynamic stability of these complexes in solution is quantified by their stability constants (K). ijtsrd.com A high stability constant value indicates a strong affinity between the metal ion and the ligand, resulting in a stable complex. ijtsrd.com These constants are often determined using techniques such as pH-metric titrations, following methods like the Irving-Rossotti technique, or through spectrophotometric analysis. researchgate.netjournalofchemistry.org
Structural Analysis of this compound Metal Complexes
While specific single-crystal X-ray diffraction data for complexes of this compound itself are not widely reported, the structures of numerous complexes with closely related thiosemicarbazone and Schiff base ligands have been extensively analyzed. nih.govrsc.org This information provides valuable insights into the likely structural features of this compound complexes.
Structural analysis reveals how the ligand coordinates to the metal center and the resulting coordination geometry. The geometry is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries observed include square planar, tetrahedral, and octahedral. uowasit.edu.iqresearchgate.net
Fe(III) complexes with similar ligands often exhibit an octahedral geometry. researchgate.netrsc.org
Co(II) and Co(III) complexes typically adopt octahedral structures. researchgate.net
Ni(II) complexes can be either square planar or octahedral, depending on the ligand field. chemrevlett.comrsc.org
Cu(II) complexes frequently show a distorted square planar or square pyramidal geometry due to the Jahn-Teller effect. rsc.org
Zn(II) complexes , having a d¹⁰ electronic configuration, commonly form tetrahedral or octahedral geometries. dntb.gov.ua
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal and the donor atoms (S and N). mdpi.comnih.gov
Table 2: Structural Characteristics of Transition Metal Complexes with Analogous Thioamide Ligands
| Metal Complex Type | Coordination Number | Typical Geometry | Key Structural Features | References |
|---|---|---|---|---|
| [Ni(L)₂] | 4 | Distorted Square Planar | Bidentate (S, N) chelation from two ligands. | nih.govrsc.org |
| [Fe(L)₂]X | 6 | Octahedral | Tridentate (O, N, S) chelation from two ligands. | researchgate.netrsc.org |
| [Cu(L)₂] | 4 | Distorted Square Planar | Bidentate (S, N) chelation from two ligands. | rsc.orgresearchgate.net |
| [Co(L)₂]X | 6 | Octahedral | Tridentate (O, N, S) chelation from two ligands. | researchgate.net |
| [Zn(L)₂] | 4 | Tetrahedral | Bidentate (S, N) chelation from two ligands. | dntb.gov.ua |
Note: 'L' represents a bidentate or tridentate thioamide-containing ligand.
Applications of this compound Coordination Compounds
The ability of this compound and its derivatives to form stable complexes with a variety of metal ions has led to significant research into the practical applications of these coordination compounds. The incorporation of the naphthalene moiety and the thioamide group provides a unique electronic and structural framework, making these complexes suitable for specialized functions in sensing and biological systems.
Sensor Applications for Metal Ion Detection
Coordination compounds derived from this compound, particularly its thiourea (B124793) analogues, have been developed as effective chemosensors for the detection of heavy and transition metal ions. These sensors often operate on principles like photo-induced electron transfer (PET), where the binding of a metal ion to the ligand modulates the sensor's fluorescence, leading to a detectable signal.
Research has demonstrated that naphthylthiourea derivatives can detect multiple heavy metal ions, including mercury (Hg²⁺), copper (Cu²⁺), cobalt (Co²⁺), and silver (Ag⁺), through a 'turn-on' excimer emission in a DMSO solvent. rsc.org The underlying mechanism involves the suppression of PET from the thiourea part of the molecule to the naphthalene excimer upon complexation with the metal ion, which enhances the emission intensity. rsc.org While Hg²⁺ and Cu²⁺ were detected by all tested ligands in one study, the detection of Co²⁺ and Ag⁺ was specific to certain ligand structures. rsc.org
Furthermore, a specific naphthyl thiourea-based chemosensor was designed for the selective fluorescence 'turn-on' detection of Ag⁺ ions. mdpi.com This sensor exhibited a complexation ratio of 2:1 with silver ions and demonstrated a low detection limit of 3.82 μM. mdpi.com The detection of Hg²⁺ by one of the naphthylthiourea ligands was also successfully demonstrated in an aqueous environment, yielding a high fluorescence quantum yield of 0.25 ± 0.01. rsc.org
Table 1: Naphthyl-based Thiourea Derivatives as Metal Ion Sensors
| Ligand Type | Target Metal Ion(s) | Detection Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Naphthylthiourea derivatives (L1, L2, L3) | Hg²⁺, Cu²⁺, Co²⁺, Ag⁺ | 'Turn-on' excimer emission | Micromolar concentrations | rsc.org |
Biological Activity of Metal Complexes
The coordination of metal ions to ligands derived from this compound, such as thiosemicarbazones, often enhances their biological activity. The biological potential of thiosemicarbazones is frequently attributed to their ability to form stable chelate complexes with metal ions. orientjchem.org These metal complexes have been investigated for a range of biological applications, including antimicrobial and anticancer activities. uowasit.edu.iq
For instance, a series of monomeric coordination complexes of chromium (Cr), manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu) were synthesized with a thiosemicarbazone ligand incorporating a naphthalene ring. uowasit.edu.iqresearchgate.net Spectroscopic and analytical data confirmed the formation of these complexes. uowasit.edu.iqresearchgate.net Similarly, another study detailed the synthesis and characterization of Ni(II), Co(II), Cr(III), Mn(II), and Cu(II) complexes with an azo-Schiff base ligand derived from thiosemicarbazide (B42300) and a naphthalene precursor. chemmethod.com
The biological evaluation of these types of complexes has shown promising results. The antimicrobial activity of an azo-Schiff base ligand and its metal complexes was tested against four types of bacteria and one fungus, with some of the compounds showing positive inhibition. chemmethod.com The chelation with the metal ion is often considered a key factor in enhancing the efficacy of the organic ligand.
Table 2: Biological Activity of Metal Complexes with Naphthalene-based Thiosemicarbazone Ligands
| Ligand Type | Metal Ion(s) | Proposed Geometry | Biological Activity Studied | Reference |
|---|---|---|---|---|
| (E)-2-((2-hydroxy-3-((E)-(3-nitrophenyl)diazenyl)naphthalen-1-yl)methylene)hydrazine-1-carbothioamide | Cr, Mn, Co, Ni, Cu | Four and six-coordinate | Not specified in abstract | uowasit.edu.iqresearchgate.net |
Computational and Theoretical Investigations of Naphthalene 2 Carbothioamide
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Through DFT, researchers can predict and analyze the behavior of Naphthalene-2-carbothioamide at the atomic level.
Electronic Structure Analysis (HOMO-LUMO, Energy Gaps)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.
For this compound, the electronic landscape is shaped by the aromatic naphthalene (B1677914) core and the electron-withdrawing carbothioamide group. The naphthalene moiety contributes to a delocalized π-electron system, which typically results in a relatively high-energy HOMO and a low-energy LUMO. The carbothioamide group, with its sulfur and nitrogen atoms, introduces lone pairs and π-orbitals that can interact with the naphthalene system, modulating the energies of the frontier orbitals.
DFT calculations on naphthalene itself have shown a HOMO-LUMO gap of approximately 4.75 eV. rsc.org The introduction of substituents can alter this gap; for instance, various functional groups on naphthalene have been shown to reduce the energy gap. researchgate.net While specific DFT calculations for this compound are not widely published, it is anticipated that the carbothioamide group would influence the electronic properties, leading to a potentially smaller HOMO-LUMO gap compared to unsubstituted naphthalene, thereby enhancing its reactivity.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Naphthalene (as a reference) Note: These are reference values for naphthalene and are expected to differ for this compound upon specific calculation.
| Parameter | Energy (eV) |
| HOMO | -6.13 |
| LUMO | -1.38 |
| Energy Gap (ΔE) | 4.75 |
Data derived from DFT calculations on naphthalene. rsc.org
Tautomerism and Proton Transfer Behavior
Thioamides, the class of compounds to which this compound belongs, can exhibit thione-thiol tautomerism. This involves the migration of a proton from the nitrogen atom to the sulfur atom, resulting in an equilibrium between the thione (C=S) and thiol (C-S-H) forms.
Computational studies on similar systems can shed light on this behavior. nih.govorientjchem.org The relative stability of these tautomers is influenced by factors such as the solvent environment and the electronic nature of substituents. In the gas phase or in non-polar solvents, the thione form is generally more stable. However, in polar or protic solvents, the thiol form can be stabilized through intermolecular hydrogen bonding.
DFT calculations can model the potential energy surface for this proton transfer, identifying the transition state and calculating the energy barrier between the two tautomers. orientjchem.org For this compound, the large aromatic system may influence the electron distribution in the thioamide group, thereby affecting the tautomeric equilibrium.
Vibrational and NMR Spectral Calculations and Correlation with Experimental Data
Theoretical calculations of vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectra: DFT methods can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.netscispace.com For this compound, the calculated spectrum would be expected to show characteristic bands for the naphthalene ring, such as C-H stretching and ring deformation modes, as well as vibrations associated with the carbothioamide group, including C=S and N-H stretching and bending modes. Comparing these calculated frequencies with experimentally obtained spectra can provide a detailed assignment of the vibrational modes. Studies on naphthalene have provided a comprehensive assignment of its vibrational modes, which can serve as a basis for interpreting the spectrum of its derivatives. researchgate.netscispace.com
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rsc.orgunifr.chbenthamopen.comresearchgate.net These calculations can predict the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts for the protons and carbons of the naphthalene ring and the carbothioamide group can be correlated with experimental data to aid in the complete assignment of the NMR spectrum. benthamopen.comresearchgate.net
Table 2: Predicted Vibrational and NMR Data (Hypothetical Example) Note: This table is a hypothetical representation of what could be obtained from specific calculations for this compound.
| Spectral Data | Calculated Value | Experimental Value |
| Key IR Frequencies (cm⁻¹) | C=S stretch: ~1100-1300N-H stretch: ~3100-3300Aromatic C-H stretch: ~3000-3100 | To be determined |
| Key ¹H NMR Shifts (ppm) | N-H proton: ~8-10Aromatic protons: ~7-8.5 | To be determined |
| Key ¹³C NMR Shifts (ppm) | C=S carbon: ~180-200Aromatic carbons: ~120-140 | To be determined |
Reactivity Descriptors and Global Chemical Parameters
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mxresearchgate.net These parameters are derived from the variations in energy with respect to the number of electrons and can predict the reactive behavior of a molecule.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
These parameters can be calculated from the HOMO and LUMO energies. uobabylon.edu.iq For this compound, these descriptors would provide a quantitative measure of its stability and reactivity, helping to predict its behavior in chemical reactions.
Table 3: Global Reactivity Descriptors (Conceptual Definitions) Note: Specific values for this compound would require dedicated DFT calculations.
| Descriptor | Formula (in terms of I and A) | Description |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecules and their interactions with the environment, such as solvents or biological macromolecules.
Binding Stability Evaluations
MD simulations are particularly useful for studying the interactions between a small molecule, like this compound, and a protein or other biological targets. researchgate.netnih.gov These simulations can assess the stability of the binding pose of the ligand within the active site of a protein. nih.gov
By simulating the system over time (typically nanoseconds to microseconds), researchers can monitor key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable binding is often characterized by a low and fluctuating RMSD value, indicating that the ligand remains in its initial binding pocket. nih.gov These simulations can also reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability. nih.govnih.gov Such studies are crucial in the field of drug design for evaluating the potential of a compound as a therapeutic agent. nih.gov
Advanced Computational Methods for Molecular Energetics and Conformational Analysis
To gain deeper insight into the structure, stability, and electronic properties of this compound, advanced computational methods are employed. These techniques allow for the exploration of its conformational landscape and the quantification of its bonding and non-bonding interactions.
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This "relaxed" scan, where all other geometric parameters are optimized at each step, is invaluable for identifying stable conformers (energy minima) and transition states (saddle points) that separate them.
For this compound, a key conformational degree of freedom is the rotation around the C-C bond connecting the naphthalene ring and the carbothioamide group. A PES scan of this dihedral angle would reveal the rotational barrier and the preferred orientation of the thioamide group relative to the aromatic system. This information is crucial for understanding the molecule's dynamic behavior in solution and its likely conformation upon binding to a biological target. While a specific PES scan for this molecule is not available, the methodology is a standard approach for the conformational analysis of such flexible molecules.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions. By locating critical points in the electron density (ρ(r)), one can identify and classify atomic interactions. A bond critical point (BCP) between two atoms is indicative of an interaction, and the properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of that interaction.
For the hydrogen bonds and C-H···π interactions in this compound, QTAIM analysis can quantify their strength and nature. Typically, low ρ values and positive values of ∇²ρ at the BCP are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals interactions. The interaction energy can also be estimated from the potential energy density at the BCP.
Table 2: Typical QTAIM Parameters for Intermolecular Interactions
| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |
|---|---|---|---|
| N-H···S | 0.015 - 0.040 | > 0 | Closed-shell, Electrostatic |
| C-H···π | 0.005 - 0.020 | > 0 | Closed-shell, van der Waals |
Note: This table presents typical ranges for these types of interactions and is not specific to this compound.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. It transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. The analysis of interactions between filled (donor) and empty (acceptor) NBOs reveals stabilizing charge-transfer events.
In this compound, NBO analysis could quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the π-system of the naphthalene ring. The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of their significance. For example, an interaction between a nitrogen lone pair (LP(N)) and an adjacent π* antibonding orbital (π*(C-C)) would indicate resonance stabilization. This analysis provides a detailed picture of the electronic structure that governs the molecule's reactivity and properties.
Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=S) | High | Resonance in thioamide |
| LP (S) | σ* (C-N) | Moderate | Hyperconjugation |
| π (Naphthyl) | π* (C=S) | Moderate | π-conjugation |
Note: This table is a hypothetical representation of potential interactions within this compound to illustrate the insights gained from NBO analysis.
Quantum Chemical Descriptors and Structure-Activity Relationships
Quantum chemical descriptors are fundamental to modern computational chemistry and drug design, providing quantitative insights into the electronic structure, reactivity, and potential biological activity of a molecule. These descriptors are calculated using theoretical methods like Density Functional Theory (DFT) and are crucial for developing structure-activity relationships (SAR), which link a molecule's structure to its function. While specific DFT calculations for this compound are not available in the cited literature, the significance of these descriptors can be understood by examining studies on the parent naphthalene scaffold and related derivatives.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory ucsb.edu. The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate an electron, making it the primary site for electrophilic attack. Conversely, the LUMO is the innermost empty orbital and signifies the ability to accept an electron, indicating the site for nucleophilic attack.
The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical indicators of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Molecules with a large gap are generally referred to as "hard" molecules.
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state researchgate.net. These are known as "soft" molecules.
Global Reactivity Descriptors
From the EHOMO and ELUMO values, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how a molecule will interact in a biological system.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is half the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. |
This table is interactive. You can sort and filter the data.
These descriptors are invaluable in SAR studies. For instance, in a series of related naphthalene derivatives designed as potential drug candidates, variations in calculated electronegativity and chemical hardness could be correlated with observed differences in their biological activity, such as enzyme inhibition or receptor binding nih.gov. A compound with higher softness (lower hardness) might be more reactive and thus show greater potency, but it could also be less stable researchgate.net.
Structure-Activity Relationships (SAR)
SAR studies aim to identify the key structural features (pharmacophores) of a molecule that are responsible for its biological effect. Computational analyses are central to modern SAR. For example, studies on naphthaldehydethiosemicarbazones, which contain a similar thioamide-like functional group, have revealed crucial structural requirements for their melanogenesis inhibitory activity nih.gov. In that research, it was found that the presence of the sulfur atom and specific substitutions on the hydrazinecarbothioamide moiety were essential for potency nih.gov.
Similarly, SAR studies on other naphthalene derivatives have shown that the nature and position of substituents on the naphthalene ring strongly influence their antifungal or anticancer activities nih.govresearchgate.net. By calculating quantum chemical descriptors for a series of analogues of this compound, researchers could:
Quantify how different substituents affect the electron distribution and reactivity of the molecule.
Build predictive models (Quantitative Structure-Activity Relationship, QSAR) that correlate these descriptors with biological activity.
Rationally design new derivatives with potentially enhanced potency and selectivity.
While direct computational data for this compound is pending in the literature, the established principles of computational chemistry and evidence from related compounds strongly suggest that its electronic properties, as defined by quantum chemical descriptors, would be critical determinants of its chemical and biological behavior.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of naphthalene-2-carbothioamide in solution. Both ¹H and ¹³C NMR are instrumental in confirming the molecular framework and investigating dynamic processes such as tautomerism and conformational changes. researchgate.netorientjchem.orgresearchgate.net In a typical ¹H NMR spectrum in a solvent like DMSO-d₆, the thioamide NH protons appear around δ 10–12 ppm, while the aromatic protons of the naphthalene (B1677914) ring are observed in the δ 7.5–8.5 ppm region.
The thioamide functional group (–C(=S)NH₂) in this compound can exhibit thione-thiol tautomerism, a form of prototropic tautomerism where a proton shifts between the nitrogen and sulfur atoms. This dynamic equilibrium between the thione (amide) form and the thiol (imidic acid) form is particularly relevant in solution. NMR spectroscopy (¹H and ¹³C) is a primary tool for studying this phenomenon. researchgate.netresearchgate.net The presence and ratio of tautomers can be influenced by solvent polarity and temperature. clockss.org In related carbothioamide systems, studies have explored the keto ⇌ enol ⇌ thioenol tautomerization, using NMR to track the interconversion between these forms in solution. researchgate.netresearchgate.net The rate of interconversion between tautomers determines the appearance of the NMR spectrum; slow exchange on the NMR timescale results in separate signals for each tautomer, while rapid exchange shows averaged signals. clockss.org
Conformational isomerism in thioamides and related structures can be effectively studied using NMR spectroscopy. orientjchem.orgresearchgate.net For this compound, the planarity of the molecule is a key structural feature, stabilized by intramolecular hydrogen bonding between the thioamide N-H group and the π-electron system of the naphthalene core. In analogous compounds, such as certain thiosemicarbazones, ¹³C NMR has been crucial in identifying the presence of two distinct conformers in solution, which are evidenced by the appearance of two separate sets of carbon resonance peaks. orientjchem.orgresearchgate.net This indicates that rotation around single bonds is slow enough on the NMR timescale to allow for the observation of individual rotamers or conformers. scribd.com
Table 1: Representative ¹³C NMR Spectral Data for Conformers of a Naphthalene-Thioamide Analogue ((E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine (B178648) thiocarboxamide) researchgate.net
| Functional Group | Conformer A Chemical Shift (ppm) | Conformer B Chemical Shift (ppm) |
| -CH₂ | 70.6 | 70.9 |
| -C=N-NH- | 154.2 | 154.7 |
| -CSNH₂ | 179.1 | 179.5 |
| Naphthyl/Phenyl Carbons | 107.5 - 148.7 | 107.9 - 144.2 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound, particularly regarding proton positioning in the solid state and for assigning specific vibrational modes. orientjchem.orgresearchgate.net These two techniques are complementary; a molecular vibration that is active in Raman spectroscopy involves a change in polarizability, while an IR-active vibration requires a change in the molecular dipole moment. plus.ac.atuni-siegen.de
In the solid state, IR spectroscopy is a definitive tool for establishing the dominant tautomeric form. For this compound, crystallographic data confirm that the thione form (–NH–C=S) predominates. This is strongly supported by IR spectra, which show a characteristic C=S absorption band while being notably devoid of S–H stretching vibrations that would be expected in the 2500–2600 cm⁻¹ region if the thiol tautomer were present. The study of proton transfer in the solid state is critical, and techniques like FT-IR are employed to investigate these dynamics. researchgate.netresearchgate.net The absence of certain bands can be as informative as their presence; for instance, the lack of an S-H signal is conclusive evidence for the thione structure in the solid phase. bdu.ac.in
The vibrational spectra of this compound are complex, but assignments can be made by comparing them to the known modes of naphthalene and by using theoretical calculations. ias.ac.inchemrxiv.org Density Functional Theory (DFT) calculations are frequently used to compute harmonic vibrational frequencies, which are then correlated with experimental IR and Raman data to provide confident assignments for the observed bands. researchgate.netresearchgate.netresearchgate.net For this compound, the C=S stretching vibration is a key diagnostic band, appearing around 1235-1350 cm⁻¹. The N-H stretching vibrations are typically observed in the 3200–3400 cm⁻¹ range.
Table 2: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Naphthalene-Thioamide and Related Structures
| Vibrational Mode | This compound (Experimental) | Naphthalene (Experimental) chemrxiv.org | (E)-2-(2-(naphthalene-2-yloxy)-1-phenylethylidene) hydrazine thiocarboxamide (Experimental) researchgate.net |
| N-H Stretch (asymmetric) | ~3200-3400 | N/A | 3444.9 |
| N-H Stretch (symmetric) | ~3200-3400 | N/A | 3342.8 |
| C-H Stretch (Aromatic) | Not specified | 3063, 3078 | Not specified |
| C=S Stretch | ~1235-1350 | N/A | 684.7 |
| NH₂ Rocking | Not specified | N/A | ~1000-1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. du.edu.egijnrd.org The resulting spectrum provides information about the extent of conjugation and the types of electronic transitions occurring, such as π→π* and n→π* transitions. du.edu.egtanta.edu.eg
The electronic spectrum of this compound is dominated by the highly conjugated naphthalene ring system. Benzene, the simplest aromatic ring, exhibits weak bands around 254 nm, while naphthalene shows these absorptions shifted to longer wavelengths (a bathochromic shift) due to the extended conjugation of the two fused rings. libretexts.org The introduction of the carbothioamide group further modifies the electronic structure and the resulting UV-Vis spectrum.
The n→π* transitions, which involve promoting a non-bonding electron (from the sulfur or nitrogen atom) to an antibonding π* orbital, are typically weaker than π→π* transitions. libretexts.org The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated systems. du.edu.eg Studies on related systems also use electronic spectroscopy to investigate tautomerism and excited-state intramolecular proton transfer (ESIPT), where absorption and fluorescence spectra can reveal the dynamics of proton movement upon photoexcitation. researchgate.netresearchgate.netspringernature.com The solvent environment can also influence the electronic transitions, causing shifts in the absorption maxima. tanta.edu.eg
Excited State Intramolecular Proton Transfer (ESIPT) Studies
Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process where a proton moves within a molecule upon photoexcitation. researchgate.netnih.gov This phenomenon often results in a tautomer emission with a large Stokes shift, a characteristic that is highly sensitive to the molecular environment, including solvent polarity. researchgate.net The process involves a four-level photochemical cycle between the excited enol (E) form and a keto/tautomer (K) form. mdpi.com
While direct ESIPT studies on this compound are not extensively documented in the provided research, studies on analogous naphthalene-based compounds provide insight into potential photochemical behavior. For instance, research on 2-(2'-hydroxynaphthyl)benzazoles, which feature a naphthalene ring, demonstrates that the introduction of the naphthyl group influences the energy gap between the ground and excited states of the keto-tautomer. nih.gov In some cases, dual emission from both the excited keto-tautomer and a rotamer has been observed. nih.gov Furthermore, studies have documented ESIPT from an amino (-NH2) group to a carbon atom of an adjacent aromatic ring, a process previously considered unlikely. nih.gov In the case of 2-(2-aminophenyl)naphthalene, irradiation leads to regiospecific deuterium (B1214612) incorporation, showcasing a tangible outcome of the ESIPT process. nih.gov Theoretical methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are crucial for understanding the hydrogen bond dynamics and energy profiles involved in ESIPT. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₁H₉NS and a molecular weight of approximately 187.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound is calculated to be 187.04557046 Da. nih.gov
This technique is also invaluable for structural elucidation through the analysis of fragmentation patterns. While specific fragmentation data for the parent compound is not detailed, analysis of related structures, such as 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, demonstrates the utility of MS/MS spectra in identifying constituent parts of the molecule. massbank.eu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly listed in the documentation for the characterization of this compound, indicating their use in separating the compound from a mixture and confirming its identity. bldpharm.com
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous, detailed three-dimensional information about the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.esuol.de This technique has been applied to this compound, yielding precise structural data.
The analysis confirms that the naphthalene backbone adopts a planar configuration. The compound crystallizes in a triclinic system with the space group P-1. The thioamide group (–C(=S)NH₂) is found to be coplanar with the naphthalene ring system, a conformation that minimizes steric strain and facilitates π-electron conjugation between the aromatic system and the thioamide moiety. This electronic communication is evidenced by a shortened C–S bond and an elongated C–N bond. In the solid state, crystallographic data confirm the dominance of the thione tautomer form (–NH–C=S).
| Parameter | Value | Reference |
| Space Group | P-1 | |
| Crystal System | Triclinic | |
| a | 8.529(3) Å | |
| b | 9.387(4) Å | |
| c | 15.538(6) Å | |
| α | 73.926(12)° | |
| β | 79.730(12)° | |
| γ | 83.087(13)° | |
| Unit Cell Volume | 1174.2(8) ų | |
| Z (Molecules/Unit Cell) | 4 | |
| Calculated Density | 1.258 g/cm³ |
Interactive Data Table of Crystallographic Parameters for this compound.
Regioselectivity and Stereochemical Assignment
Single-crystal X-ray diffraction is a definitive method for establishing the regioselectivity of chemical reactions and confirming the stereochemistry of the products. In the context of naphthalene chemistry, synthetic methods often yield multiple possible isomers. For example, the benzannulation of haloalkynes to produce polyheterohalogenated naphthalenes demonstrates outstanding regioselectivity that is unambiguously proven by single-crystal X-ray diffraction. nih.gov Similarly, the condensation of carbothioamide derivatives with hydrazine can lead to different regioisomers, and X-ray diffraction analysis of the resulting crystal is crucial for resolving any structural ambiguity. researchgate.net The technique provides precise atomic coordinates, allowing for the unequivocal assignment of the product's constitution, which is essential when reaction pathways have multiple potential outcomes. nih.govresearchgate.net
Intermolecular Hydrogen Bonding Networks
The supramolecular architecture of crystalline this compound is significantly influenced by hydrogen bonding. The thioamide group, with its N-H donor and sulfur acceptor sites, is primed for such interactions. Analysis reveals the presence of intramolecular hydrogen bonding between the thioamide nitrogen (N–H) and the π-electron system of the naphthalene rings, which helps to stabilize the planar conformation.
Other Spectroscopic Techniques for Specialized Investigations
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, i.e., are paramagnetic. Such species include free radicals and transition metal complexes with a non-zero electron spin. Thioamides and their derivatives can act as ligands, forming complexes with various metal ions. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), ESR spectroscopy would be a powerful tool to probe the electronic structure and coordination environment of the metal center. However, there are no specific ESR studies reported for paramagnetic complexes of this compound in the searched literature.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in confirming the presence of carbon, nitrogen, and sulfur and elucidating their respective chemical environments.
Detailed Research Findings
The XPS analysis of this compound involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of each element. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local bonding environment of the atoms.
For this compound, the high-resolution XPS spectra are typically deconvoluted to identify the specific contributions from the different chemical states of carbon, nitrogen, and sulfur.
Carbon (C 1s) Spectrum: The C 1s spectrum of this compound is expected to be complex, requiring deconvolution into at least two main components. The most intense peak corresponds to the ten carbon atoms of the aromatic naphthalene ring system (C-C and C-H bonds). A separate, distinct peak at a higher binding energy is attributed to the carbon atom of the thioamide group (-C(=S)NH2). This shift to a higher binding energy for the thioamide carbon is due to its bonding to both a sulfur and a nitrogen atom, which are more electronegative than carbon and hydrogen.
Aromatic Carbons: The binding energy for the sp² hybridized carbons in the naphthalene ring typically appears in the range of 284.3 to 284.5 eV. acs.org
Thioamide Carbon (C=S): The carbon atom in the thioamide functional group is expected to have a higher binding energy, influenced by the adjacent nitrogen and sulfur atoms.
Nitrogen (N 1s) Spectrum: The N 1s spectrum is anticipated to show a single, well-defined peak characteristic of the primary amine (-NH2) in the thioamide group. The binding energy for such a nitrogen atom typically falls within the range of 399.2 to 400.5 eV. researchgate.netnih.govrsc.orgresearchgate.net The precise position of this peak can confirm the presence and chemical state of nitrogen within the molecule.
Sulfur (S 2p) Spectrum: The S 2p spectrum provides definitive evidence for the presence of the thiocarbonyl (C=S) group. The spectrum is characterized by a doublet, S 2p3/2 and S 2p1/2, due to spin-orbit coupling. The binding energy for sulfur in a thiocarbonyl or related thiol-like environment is generally observed in the range of 163.7 to 164.0 eV for the S 2p3/2 peak. ptb.de
The following table summarizes the expected binding energies for the core levels of each element in this compound, based on data from analogous functional groups.
| Element | Core Level | Functional Group | Expected Binding Energy (eV) |
| Carbon | C 1s | Aromatic (C-C, C-H) | ~284.4 |
| Thioamide (N-C=S) | ~286.0 | ||
| Nitrogen | N 1s | Amine (-NH₂) | ~399.8 |
| Sulfur | S 2p₃/₂ | Thiocarbonyl (C=S) | ~163.8 |
This detailed analysis of the core level spectra allows for a comprehensive structural elucidation and confirmation of the chemical integrity of this compound.
Biological Activities and Medicinal Applications of Naphthalene 2 Carbothioamide and Its Analogues
Anticancer and Antitumor Activity
Naphthalene-2-carbothioamide and its structurally related analogues have emerged as a significant class of compounds in anticancer research. Their multifaceted biological activities have been demonstrated across a range of studies, highlighting their potential as therapeutic agents. These compounds have shown effectiveness against various cancer cell lines, including those resistant to conventional chemotherapy. The core structure, featuring a naphthalene (B1677914) ring linked to a carbothioamide group, is crucial for its biological interactions and pharmacological profile.
Cytotoxicity against Various Cancer Cell Lines
Derivatives of this compound have exhibited considerable cytotoxic effects against a spectrum of human cancer cell lines. Research has demonstrated the potent anticancer activity of these compounds. For instance, certain analogues have shown significant inhibitory effects on cell lines such as the human gastric cancer cell line (MGC-803), cervical cancer cell line (HeLa), breast cancer cell lines (MCF-7, MDA-MB-231), and liver cancer cell line (Bel-7404). researchgate.net
In one study, a series of 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide analogues were synthesized and evaluated for their cytotoxicity. researchgate.net The half-maximal cell growth inhibitory concentrations (IC50) for these compounds were found to be in the nanomolar to micromolar range, indicating potent activity. researchgate.net For example, compounds 7d and 7f in a particular study displayed the best anticancer activity against MGC-803 cells, with IC50 values of 15.43 μM and 20.54 μM, respectively. researchgate.net Another study highlighted a chalcone (B49325) bearing a naphthalene moiety, compound d1, which showed remarkable anticancer activity against HeLa cells with an IC50 range of 5.58 to 11.13 μM. researchgate.net
Furthermore, some naphthalene-based thiosemicarbazone derivatives were designed and tested against LNCaP human prostate cancer cells. researchgate.net Among these, compounds 6, 8, and 11 showed inhibitory effects, with compound 6 causing over 50% cell death in LNCaP cells. researchgate.net Thiazole (B1198619) derivatives of this compound have also demonstrated superior cytotoxicity compared to their carboxamide or carbonyl chloride counterparts, underscoring the importance of the thioamide group for bioactivity.
Interactive Table: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (7d) | MGC-803 | 15.43 μM | researchgate.net |
| 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (7f) | MGC-803 | 20.54 μM | researchgate.net |
| Chalcone-naphthalene compound (d1) | HeLa | 5.58 - 11.13 μM | researchgate.net |
| 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide (6) | LNCaP | >50% cell death | researchgate.net |
| This compound derivative | HCT-116 | GI50: 0.5–2.0 μM |
Mechanism of Action: Apoptosis Induction
A primary mechanism through which this compound and its analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, some derivatives induce apoptosis via a caspase-dependent mechanism. researchgate.net
One analogue, 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC), was found to trigger apoptosis as confirmed by flow cytometry and Annexin V staining. This compound was observed to increase intracellular levels of reactive oxygen species (ROS), stimulate endoplasmic reticulum (ER) and genotoxic stress responses, and cause a loss of mitochondrial membrane potential. researchgate.net This cascade of events leads to the activation of caspase-9, caspase-7, and caspase-3, key executioners of apoptosis. researchgate.net
Another study on a chalcone derivative bearing a naphthalene moiety (d1) revealed its ability to incite the mitochondrial apoptotic pathway. nih.gov This was achieved by regulating the expression of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein), leading to an increase in Caspase 3 activation. researchgate.netnih.gov The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, and the balance between pro- and anti-apoptotic members determines the cell's fate. nih.gov The overexpression of Bcl-2 in many cancers contributes to their survival, and compounds that can down-regulate it are of significant therapeutic interest. nih.gov
Furthermore, research on 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) demonstrated its ability to induce apoptosis by activating tumor necrosis factor-alpha (TNF-alpha), its receptor (TNFR1), and the associated death domain (TRADD). nih.gov This activation leads to a signaling cascade involving caspase-8 and Bid, which can then trigger the mitochondrial pathway, showcasing a crosstalk between the death receptor and mitochondrial apoptotic pathways. nih.gov
Reversal of Multi-Drug Resistance (MDR)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a wide range of anticancer drugs. frontiersin.org A key mechanism behind MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cancer cells, reducing their intracellular concentration and efficacy. frontiersin.orgventerlab.org
Naphthalene derivatives have shown promise in overcoming MDR. Research indicates that these compounds can enhance the efficacy of conventional chemotherapeutics by reversing MDR. For instance, certain naphthalene-2-carboxamide derivatives were found to effectively reverse adriamycin resistance. researchgate.net In this study, the test compounds, at concentrations of 40 and 80 microg/ml, significantly enhanced the activity of adriamycin, with some exhibiting better activity than the standard resistance reversal agent, verapamil. researchgate.net The structural similarity of this compound to known drugs allows for the design of novel compounds that can circumvent MDR mechanisms.
Natural compounds have also been investigated for their ability to reverse MDR. For example, Tetrandrine (TET), a bisbenzylisoquinoline alkaloid, has been shown to reverse MDR by altering the expression of the MDR1 gene and P-gp. frontiersin.org This highlights a potential strategy that could be explored with naphthalene-based compounds.
Inhibition of Molecular Targets (e.g., EGFR tyrosine kinase, Aldehyde Dehydrogenase)
The anticancer activity of this compound and its analogues is also attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.
EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and is implicated in various cancers. mdpi.comnih.gov Naphthoquinone, a derivative of naphthalene, is a privileged scaffold found in many bioactive compounds and has been explored for EGFR inhibition. nih.gov Anilino-1,4-naphthoquinones have been identified as potent EGFR tyrosine kinase inhibitors, with some derivatives showing significantly higher potency than the established EGFR inhibitor, erlotinib (B232). nih.gov For example, the 4-CH3 derivative (compound 3) exhibited an IC50 value of 3.96 nM, which is four times more potent than erlotinib (IC50 = 16.17 nM). nih.gov
Aldehyde Dehydrogenase (ALDH) Inhibition: Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in detoxifying aldehydes. mdpi.com Certain ALDH isoforms, particularly ALDH1A1 and ALDH3A1, are associated with cancer stem cells and contribute to chemoresistance. frontiersin.org Inhibition of ALDH is therefore a promising strategy in cancer therapy. While specific studies on the direct inhibition of ALDH by this compound are limited, derivatives of other aromatic compounds like psoralen (B192213) and coumarin (B35378) have been shown to inhibit ALDH isoenzymes. nih.gov Given the structural similarities, this presents a potential avenue for the development of naphthalene-based ALDH inhibitors. Disulfiram, a known ALDH inhibitor, is even used in cancer treatment to enhance the efficacy of chemotherapy. frontiersin.org
Topoisomerase IIα Inhibition
Topoisomerase IIα is a nuclear enzyme essential for managing DNA topology during processes like replication and transcription. researchgate.net It is a well-established target for several anticancer drugs, which act by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and ultimately apoptosis. biomedpharmajournal.orgnih.gov
Naphthalimide derivatives, which share the naphthalene core, have been developed as topoisomerase II inhibitors. researchgate.netnih.gov These compounds have demonstrated potent growth inhibition of various cancer cell lines. nih.gov For example, a new class of naphthalimides was shown to inhibit topoisomerase II and induce apoptosis, with IC50 values in the 2 to 10 microM range against five tested cancer cell lines. nih.gov Phthalazine derivatives, which can be considered bioisosteres of naphthalenes, have also been reported to act as topoisomerase II inhibitors and DNA intercalators. nih.gov This suggests that the naphthalene scaffold is a viable backbone for designing novel topoisomerase IIα inhibitors.
Antimicrobial Activity
Beyond their anticancer properties, naphthalene derivatives have also been recognized for their antimicrobial potential against a range of human pathogens. researchgate.net Several synthetic derivatives have been reported to possess significant and satisfactory antimicrobial properties. researchgate.net
For instance, a series of ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides were synthesized and screened for their in vitro activity against various bacterial and mycobacterial strains. nih.gov Notably, 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) of 55.0 µmol/L. nih.govresearchgate.net Another derivative, N-(2-fluorophenyl)-3-hydroxynaphthalene-2-carboxamide, was more active against Mycobacterium marinum than the standard drug isoniazid. nih.govresearchgate.net
The antimicrobial activity of these compounds is often linked to their ability to inhibit essential bacterial processes. For example, some naphthalene derivatives function as efflux pump inhibitors. venterlab.org Bacterial efflux pumps are a major cause of multidrug resistance, as they actively expel antibiotics from the bacterial cell. venterlab.orgnih.gov By inhibiting these pumps, naphthalene-based compounds can restore the efficacy of existing antibiotics. venterlab.org
Interactive Table: Antimicrobial Activity of Naphthalene Analogues
| Compound/Analogue | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | Staphylococcus aureus (including MRSA) | 55.0 µmol/L | nih.govresearchgate.net |
| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Mycobacterium marinum | 28.4 µmol/L | nih.govresearchgate.net |
Antibacterial Efficacy (e.g., against Staphylococcus aureus, MRSA, E. coli)
Naphthalene derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA). researchgate.netresearchgate.net The development of new compounds to combat resistant pathogens such as MRSA and Escherichia coli is a critical area of research. frontiersin.org
Analogues of this compound have shown significant promise. For instance, a series of juglone (B1673114) and naphthazarin derivatives were synthesized and evaluated for their antibacterial capabilities. frontiersin.org Compounds 5ag , 5am , 3bg , and 3bm were particularly potent, displaying a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against MRSA. frontiersin.org Another compound, 3al , also showed good efficacy against MRSA with an MIC of 8 µg/mL. frontiersin.org In contrast, these compounds were found to be inactive against resistant clinical isolates of E. coli. frontiersin.org
Similarly, studies on Naphthalenylmethylen Hydrazine (B178648) derivatives revealed that while many compounds had poor antibacterial effects, compounds 1e and 1h exhibited significant activity against MRSA strains, with a MIC value of 6.125 µg/mL. dergipark.org.trdergipark.org.tr Furthermore, 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, a related carboxamide analogue, showed high activity against both S. aureus and methicillin-resistant strains, with a MIC of 55.0 µmol/L. mdpi.com
The search for novel antibiotics has also led to the development of small molecules with potent activity against Gram-positive pathogens. frontiersin.org One lead compound, SIMR 2404 , had a MIC of 2 μg/mL against both MRSA and vancomycin-intermediate Staphylococcus aureus (VISA). frontiersin.org This compound also showed moderate activity against Gram-negative bacteria like Escherichia coli, with MIC values ranging from 8–32 μg/mL. frontiersin.org Time-kill experiments demonstrated that SIMR 2404 could rapidly kill MRSA and its persister cells, and importantly, MRSA did not develop resistance to it even after 24 serial passages. frontiersin.org
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5ag, 5am, 3bg, 3bm | MRSA | 2 µg/mL | frontiersin.org |
| 3al | MRSA | 8 µg/mL | frontiersin.org |
| 1e, 1h (Naphthalenylmethylen Hydrazine derivatives) | MRSA | 6.125 µg/mL | dergipark.org.tr |
| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | S. aureus & MRSA | 55.0 µmol/L | mdpi.com |
| SIMR 2404 | MRSA & VISA | 2 µg/mL | frontiersin.org |
| SIMR 2404 | E. coli | 8–32 µg/mL | frontiersin.org |
Antifungal Properties
The naphthalene core is also found in clinically used antifungal drugs. nih.gov Research has shown that various naphthalene derivatives possess antifungal activity. researchgate.net For instance, N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide, a thiourea (B124793) derivative, has been suggested to have potential antimicrobial activities, which often include antifungal effects. evitachem.com While specific data on the antifungal properties of this compound itself is limited in the provided context, related structures such as adamantane (B196018) derivatives, which can be linked to a naphthalene moiety, have been recognized as potent fungicidal agents. mdpi.com Naphthalenylmethylen Hydrazine derivatives were tested against Candida albicans, but did not show promising antifungal activity compared to their indole-based counterparts. dergipark.org.tr
Antimycobacterial Effects
Analogues of this compound have been investigated for their effects against various Mycobacterium species. A study of ring-substituted 1-hydroxynaphthalene-2-carboxanilides found that most of the tested compounds showed antimycobacterial activity comparable or superior to the standard drug isoniazid. nih.gov
Specifically, N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide showed the highest activity against M. marinum with a MIC of 28.4 µmol/L. nih.gov Against M. kansasii, N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide was the most potent, with a MIC of 14.2 µmol/L. nih.gov Meanwhile, N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide was most effective against M. smegmatis with a MIC of 46.7 µmol/L. nih.gov
Similarly, a series of 3-hydroxynaphthalene-2-carboxanilides were screened, and N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide displayed higher activity against M. marinum (MIC = 28.4 µmol/L) than isoniazid. mdpi.com Furthermore, 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide was more active against M. kansasii (MIC = 13.0 µmol/L) than isoniazid. mdpi.com
| Compound | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-(3-Fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 µmol/L | nih.gov |
| N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | M. kansasii | 14.2 µmol/L | nih.gov |
| N-(4-bromophenyl)-1-hydroxynaphthalene-2-carboxamide | M. smegmatis | 46.7 µmol/L | nih.gov |
| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 µmol/L | mdpi.com |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 µmol/L | mdpi.com |
Antioxidant Activity and Free Radical Scavenging
Overproduction of reactive oxygen species (ROS) can lead to oxidative stress, a condition linked to numerous diseases. scielo.br Naphthalene derivatives have been explored for their potential as antioxidants. ontosight.ai The radical scavenging activity of newly synthesized melatonin-analogue naphthalene derivatives was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, with most compounds showing significant antioxidant activity compared to melatonin. scielo.brresearchgate.net
The position of substituents on the naphthalene ring influences antioxidant capacity. A study on 1-naphthol (B170400) and 2-naphthol (B1666908) and their sulfated conjugates found that sulfation did not always decrease antioxidant activity. nih.gov While 1-Naphtyl sulfate (B86663) (1-NapS) had 5.6 to 7.35 times lower activity than its unsulfated form, 2-Naphtyl sulfate (2-NapS) showed comparable activity to 2-naphthol, indicating that the position of the functional group is crucial. nih.gov
In another study, a series of pyrazoline and pyrazoline carbothioamide derivatives were synthesized and tested. researchgate.net Pyrazolines and pyrazoline carbothioamides, such as compounds 3e and 6e , demonstrated potent antioxidant activity, which was attributed to the presence of both the pyrazoline and carbothioamide moieties. researchgate.net
| Compound/Class | Assay | Finding | Reference |
|---|---|---|---|
| Melatonin-analogue naphthalene derivatives | DPPH Radical Scavenging | Most compounds showed significant activity compared to melatonin. | scielo.brresearchgate.net |
| 2-Naphtyl sulfate (2-NapS) | Free Radical Scavenging | Comparable activity to unsulfated 2-naphthol. | nih.gov |
| Pyrazoline carbothioamides (e.g., 6e) | DPPH, NO, Superoxide Scavenging | Potent radical scavenging activity. | researchgate.net |
Other Potential Biological Activities
Anticonvulsant Properties
Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and safety profiles. nih.gov Naphthalene derivatives have been investigated for this purpose. A series of N-substituted-3-(napthalen-2-yl)-5-substitutedphenyl-4,5-dihydropyrazole-1-carbothioamide derivatives (4a-n) were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. scielo.br
Several compounds showed significant protection against seizures. In the MES model, compounds 4g , 4i , 4j , and 4n were identified as the most active molecules at a dose of 30 mg/kg, with efficacy comparable to the standard drugs carbamazepine (B1668303) and phenytoin. scielo.br In the scPTZ test, which indicates the ability to raise the seizure threshold, compounds 4e and 4l were the most active at the 30 mg/kg dose. scielo.br These findings highlight the potential of the naphthalene-carbothioamide scaffold in developing new anticonvulsant agents. scielo.brthescipub.com
| Compound | Test Model | Activity (at 30 mg/kg) | Reference |
|---|---|---|---|
| 4g, 4i, 4j, 4n | Maximal Electroshock (MES) | Most active, comparable to carbamazepine and phenytoin. | scielo.br |
| 4e, 4l | Subcutaneous Pentylenetetrazole (scPTZ) | Most active, comparable to standards. | scielo.br |
Herbicidal Activity and Photosynthetic Electron Transport Inhibition
Many commercial herbicides act by inhibiting photosynthetic electron transport (PET) in photosystem II (PS II). ucanr.edusciforum.net This blockage leads to the formation of highly reactive molecules that destroy cell membranes, ultimately killing the plant. ucanr.edu Naphthalene-based compounds have been evaluated for this activity.
A series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates were tested for their ability to inhibit PET in spinach chloroplasts. nih.gov The PET-inhibiting activity was found to be relatively low to moderate. nih.govsciforum.net The most active compound in the chlorophenyl series was 1-[(2-chlorophenyl)-carbamoyl]naphthalen-2-yl propylcarbamate (1b) , with an IC50 value of 80 µM. nih.gov In the nitrophenyl series, 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate (6) showed the highest activity with an IC50 of 0.233 mmol/L. sciforum.net
Similarly, 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide , a carboxamide analogue, was identified as a potent PET inhibitor with an IC50 value of 5.3 µmol/L. nih.gov Another related compound, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide , also showed notable PET-inhibiting activity with an IC50 of 16.9 μmol/L. mdpi.com These studies confirm that the naphthalene scaffold can be a basis for developing new herbicides that target photosynthesis. mdpi.comnih.gov
| Compound | Activity (IC₅₀) | Reference |
|---|---|---|
| 1-[(2-chlorophenyl)-carbamoyl]naphthalen-2-yl propylcarbamate (1b) | 80 µM | nih.gov |
| 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl pentylcarbamate (6) | 0.233 mmol/L | sciforum.net |
| 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 5.3 µmol/L | nih.gov |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 16.9 µmol/L | mdpi.com |
Antiparasitic and Antiviral Potential
The core structure of naphthalene combined with a thioamide or related functional group is a feature in various compounds investigated for their therapeutic properties against parasites and viruses. While research directly on this compound is specific, the broader class of naphthalene derivatives, including thiosemicarbazones and naphthoquinones, demonstrates significant potential in these areas.
Thiosemicarbazones, which can be derived from naphthalene precursors, are recognized for a wide spectrum of biological activities, including antiviral and antiparasitic effects. jptcp.com These compounds are explored as potential treatments for neglected tropical diseases such as leishmaniasis and Chagas disease. nih.gov Gold(I) N-heterocyclic carbene complexes, for instance, have shown promise against Leishmania (L.) amazonensis and Trypanosoma cruzi, although cytotoxicity can be a challenge. nih.gov
Naphthoquinone derivatives are also acknowledged as potent antiparasitic and antiviral molecules. mdpi.com Analogues derived from natural products like lawsone (2-hydroxy-1,4-naphthoquinone) have been synthesized to improve antiviral efficacy, for example against Herpes Simplex Virus (HSV-1). mdpi.com The inclusion of different chemical groups, such as butyl or benzyl (B1604629) substitutions, can significantly alter the antiviral activity and toxicity profile of these compounds. mdpi.com Furthermore, heterocyclic systems like 1,2,4-triazoles, which can be synthesized as derivatives, possess a broad range of biological activities including antiviral and antiparasitic actions. researchgate.net The structural diversity of these analogues allows for modulation of their therapeutic properties. researchgate.netnih.gov
Structure-Activity Relationship (SAR) and Drug Design Principles
Understanding the relationship between the chemical structure of this compound analogues and their biological activity is crucial for designing more potent and selective therapeutic agents. Computational methods are central to this effort, enabling the prediction of molecular interactions and properties.
Computational Drug Design (e.g., Pharmacophore Generation, Molecular Docking, Virtual Screening)
Computational drug design is a key strategy for identifying and optimizing novel therapeutic agents, including analogues of this compound. These methods provide insights into how these molecules interact with biological targets at an atomic level.
Pharmacophore Generation: A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.comacs.org These models are built using the structures of known active compounds (ligand-based) or the structure of the target protein itself (structure-based). mdpi.com For example, a pharmacophore model for MDR reversal agents was generated using a known potent molecule as a template to design novel N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides. researchgate.net Pharmacophore models typically include features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic areas (H), and aromatic rings (AR). acs.org These models are then used as 3D queries to search large chemical databases for new potential inhibitors. researchgate.netacs.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, estimating the strength of the interaction through a docking score. acs.org For naphthalene-based thiosemicarbazone derivatives, molecular docking studies have been used to investigate their binding against targets like alpha-glucosidase, revealing that specific analogues exhibit strong binding energies, suggesting potent inhibitory activity. jptcp.com Docking studies on 1,3,4-oxadiazole-naphthalene hybrids targeting the VEGFR-2 enzyme also helped to predict the binding mode and rationalize the observed biological activity. researchgate.net The planarity of the naphthalene core is often highlighted as a key feature, enabling π-π stacking interactions with amino acid residues like tyrosine within a protein's active site. smolecule.com
Virtual Screening: This computational technique involves the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov Virtual screening can be based on pharmacophore models or molecular docking. A hybrid approach, combining ligand-based and structure-based methods, is often employed to enhance the accuracy of hit identification. nih.gov For instance, a pharmacophore-based virtual screening of commercial databases can lead to the identification of novel hit compounds, which are then subjected to further analysis like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. frontiersin.orgresearchgate.net
Table 1: Example of Molecular Docking Results for Naphthalene Analogues This table is illustrative, based on findings for related compound classes.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Citation |
|---|---|---|---|---|
| Thiosemicarbazone (WS-1) | Alpha-glucosidase | -8.4 | - | jptcp.com |
| Thiosemicarbazone (WS-2) | Alpha-glucosidase | -8.6 | - | jptcp.com |
| Carbonylbis(hydrazine‐1‐carbothioamide) (3a) | α‐glucosidase | -7.87 | Glu277, Gln279 | researchgate.net |
| 1,3,4-Oxadiazole-naphthalene hybrid (5) | VEGFR-2 | - | - | researchgate.net |
In Silico and In Vitro Correlation Studies
A critical aspect of computational drug design is establishing a correlation between in silico (computer-based) predictions and in vitro (laboratory-based) experimental results. semanticscholar.org Such correlations validate the predictive power of the computational models and guide further drug development.
For instance, in the development of α-glucosidase inhibitors, in silico docking studies predicted that the hydrazide and naphthalene-ol groups were vital for binding to key enzyme residues. researchgate.net These predictions were supported by in vitro experiments where the synthesized compounds showed significant inhibitory activity, with the lead compound being substantially more potent than the reference drug, acarbose. researchgate.net Similarly, for a series of 1,3,4-oxadiazole-naphthalene hybrids, compounds that were predicted to have good binding affinity to the VEGFR-2 enzyme through docking studies also demonstrated potent antiproliferative activity in in vitro cancer cell line assays. researchgate.net
These correlation studies are essential for refining computational models. By comparing predicted binding affinities with measured IC₅₀ values or other biological data, researchers can improve the accuracy of their models for future virtual screening and lead optimization efforts. researchgate.netacs.org
DNA Binding Studies
The interaction of small molecules with DNA is a mechanism of action for many anticancer and antimicrobial agents. Naphthalene-based compounds have been investigated for their ability to bind to DNA, potentially through intercalation or groove binding.
Various biophysical techniques are employed to study these interactions. UV-visible absorption and fluorescence spectroscopy can indicate the formation of a complex between a compound and calf thymus DNA (ctDNA). researchgate.net The binding constant (Kb), which quantifies the strength of the interaction, can be determined through these methods. For example, novel N-substituted hydrazinecarbothioamides have been shown to be avid binders with DNA, with metal complexes of these ligands exhibiting binding constants in the range of 10⁴ to 10⁶ M⁻¹. researchgate.net
The mode of binding can be further elucidated using techniques like circular dichroism and molecular docking. researchgate.net Studies on naphthyridine carboxamide derivatives, for example, suggested a minor groove binding mode, which was supported by molecular docking simulations. researchgate.net The planar structure of the naphthalene ring is often crucial for effective DNA intercalation, fitting between the base pairs of the DNA double helix. This interaction can inhibit processes like DNA replication and transcription, leading to cellular apoptosis, a desirable outcome in cancer therapy. researchgate.net
Table 2: DNA Binding Constants for Naphthalene-Related Compounds This table presents examples of binding constants for related structures to illustrate the range of affinities.
| Compound Type | DNA Binding Constant (Kb) in M⁻¹ | Binding Mode | Citation |
|---|---|---|---|
| Naphthyridine Carboxamide (R1) | 5.3 x 10⁷ | Minor Groove | researchgate.net |
| Naphthyridine Carboxamide (R2) | 6.8 x 10⁶ | Minor Groove | researchgate.net |
| Ni(II) complex of hydrazinecarbothioamide | 2.713 x 10⁶ | Intercalation/Groove | researchgate.net |
| Co(II) complex of hydrazinecarbothioamide | 5.529 x 10⁶ | Intercalation/Groove | researchgate.net |
| Cu(II) complex of hydrazinecarbothioamide | 2.950 x 10⁶ | Intercalation/Groove | researchgate.net |
| Zinc(II) complex of thiosemicarbazone | 2.11 x 10⁵ | Groove Binding | researchgate.net |
Analytical Methodologies in Naphthalene 2 Carbothioamide Research
Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Naphthalene-2-carbothioamide. This technique separates components in a mixture, allowing for the quantification of the main compound and any impurities. For this compound, a common approach involves using C18 reverse-phase columns. Current time information in Bangalore, IN. The separation is typically achieved using a gradient elution system, often with a mobile phase consisting of acetonitrile (B52724) and water. Current time information in Bangalore, IN.
Commercial suppliers of this compound often provide purity data determined by HPLC, with typical purities reported at 95% or higher. sigmaaldrich.com Documentation such as a Certificate of Analysis will specify the purity level as verified by HPLC and other methods. bldpharm.com HPLC, frequently coupled with mass spectrometry (HPLC-MS), also serves to verify the molecular ion, further confirming the compound's identity. Current time information in Bangalore, IN.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample. It serves as a crucial check for the purity and empirical formula of newly synthesized compounds. In research involving derivatives of this compound, such as thiosemicarbazones, elemental analysis is routinely performed. jptcp.com The experimentally determined percentages of each element are compared against the theoretically calculated values based on the expected molecular formula. A close agreement between the found and calculated values indicates a high degree of purity for the synthesized compound. jptcp.comnih.gov
For instance, in the synthesis of new dihydronaphthalene derivatives, elemental analysis was used to confirm the structure of the products. nih.gov The results are typically presented in a tabular format to show the correlation.
Table 1: Example of Elemental Analysis Data for a Dihydronaphthalene Derivative Data presented is for illustrative purposes based on findings for related structures.
| Element | Calculated % | Found % |
| Carbon (C) | 55.31 | 55.09 |
| Hydrogen (H) | 4.64 | 4.54 |
| Nitrogen (N) | 11.22 | 10.98 |
| Source: Adapted from research on related dihydronaphthalene derivatives. nih.gov |
Reaction Monitoring Techniques (e.g., TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. Current time information in Bangalore, IN.orientjchem.org Its simplicity, speed, and low cost make it ideal for quickly determining the status of a reaction, such as the conversion of starting materials to products. In the synthesis of this compound from 2-naphthonitrile, TLC is used to track the reaction's progression until the starting material is consumed. Current time information in Bangalore, IN.
Similarly, when this compound is used as a precursor for more complex molecules like thiosemicarbazones, TLC is employed to monitor the condensation reaction. jptcp.com Researchers apply small aliquots of the reaction mixture to a TLC plate at various time intervals. researchgate.net A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is used to develop the plate. jptcp.com The separation of spots corresponding to reactants and products, visualized typically under a UV lamp, allows the chemist to qualitatively assess the reaction's completion. jptcp.com
Electrochemical Studies for Coordination Compounds (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to study the redox behavior of chemical species, particularly metal coordination compounds. sathyabama.ac.in When this compound acts as a ligand, binding to metal ions, CV can be used to investigate the electrochemical properties of the resulting metal complexes. sathyabama.ac.in The technique involves scanning the potential of an electrode and measuring the resulting current.
The resulting voltammogram provides information on the redox potentials (oxidation and reduction) of the metal center in the complex. sathyabama.ac.in Key parameters obtained from a cyclic voltammogram include the anodic (oxidation) and cathodic (reduction) peak potentials. The separation between these peaks can indicate the reversibility of the electron transfer process. Studies on metal complexes with related ligands show that the coordination environment significantly influences the redox behavior of the metal ion. sathyabama.ac.inresearchgate.net For example, the voltammogram of a metal complex will differ from that of the free metal ion, indicating the formation of the complex and allowing for the study of its electronic structure and stability. researchgate.netresearchgate.net
Q & A
Basic Research Questions
What are the established synthesis routes for Naphthalene-2-carbothioamide, and how can reaction conditions be optimized for purity?
This compound is typically synthesized via nucleophilic substitution. A validated method involves reacting Naphthalene-2-carbonitrile with sodium sulfide (Na₂S) in dimethylformamide (DMF) under reflux, with MgCl₂ as a catalyst to enhance reaction efficiency. Key optimization parameters include:
- Temperature : Maintain 80–100°C to prevent side reactions.
- Solvent purity : Use anhydrous DMF to avoid hydrolysis of intermediates.
- Stoichiometry : A 1:1.2 molar ratio of nitrile to Na₂S ensures complete conversion .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Core characterization tools include:
- ¹H/¹³C NMR : Confirm thioamide functional group (δ ~10–12 ppm for NH in DMSO-d₆) and aromatic protons (δ 7.5–8.5 ppm).
- FT-IR : Identify ν(C=S) at ~1250–1350 cm⁻¹ and ν(N–H) at ~3200–3400 cm⁻¹.
- HPLC-MS : Use C18 columns with acetonitrile/water gradients for purity assessment and molecular ion ([M+H]⁺) verification.
Cross-reference spectral data with databases like NIST Chemistry WebBook to validate structural assignments .
Advanced Research Questions
How can researchers resolve contradictions in reported toxicological data for this compound?
Conflicting toxicity findings often arise from methodological variability. To address this:
- Cross-reference exposure models : Compare inhalation vs. oral administration studies (Table B-1 in ) to isolate route-specific effects.
- Assess bias risk : Apply standardized questionnaires (e.g., Table C-7 in ) to evaluate randomization and dose allocation in animal studies.
- Meta-analysis : Aggregate data from studies with consistent endpoints (e.g., hepatic effects) while excluding outliers with high bias risk .
What computational strategies are effective in predicting the bioactivity of this compound derivatives?
Structure-activity relationship (SAR) modeling and molecular docking are critical:
- Glide XP docking : Screen derivatives against target proteins (e.g., enzymes in metabolic pathways) to prioritize synthesis. Save top three conformers per ligand for energy minimization.
- ADMET prediction : Use tools like SwissADME to assess permeability and toxicity, focusing on thioamide’s sulfur moiety for metabolic stability .
How should in vitro toxicity studies be designed to evaluate gene expression modulation by this compound?
Adopt a tiered approach:
- Dose-ranging : Test 0.1–100 µM concentrations in hepatocyte or lung cell lines, referencing inclusion criteria for systemic effects (Table B-1, ).
- Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., cytochrome P450, oxidative stress). Validate via qPCR for genes like CYP1A1 and NRF2.
- Positive controls : Include known aryl hydrocarbon receptor (AhR) agonists to contextualize results .
What methodologies mitigate confounding variables in environmental exposure studies of this compound?
- Environmental sampling : Use LC-MS/MS to quantify analyte levels in soil/water, with isotopically labeled internal standards (e.g., ¹³C-naphthalene) for accuracy.
- Cohort stratification : Segment data by exposure duration and co-pollutants (e.g., PAHs) using multivariate regression.
- Bioaccumulation assays : Measure tissue concentrations in model organisms (e.g., Daphnia magna) under controlled lab conditions to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
